3-{4-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid
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Overview
Description
3-{4-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of thiophene rings and phenoxy groups contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Amide Bond: The reaction between 2-thiophenecarbonyl chloride and 4-aminophenol in the presence of a base such as triethylamine to form 4-[(2-thienylcarbonyl)amino]phenol.
Etherification: The reaction of 4-[(2-thienylcarbonyl)amino]phenol with 2-bromothiophene-3-carboxylic acid in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-{4-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-{4-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of thiophene and phenoxy groups allows it to form various interactions, including hydrogen bonding and π-π stacking, which contribute to its activity.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(2-Furylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid
- 3-{4-[(2-Pyridylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid
- 3-{4-[(2-Benzoylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid
Uniqueness
3-{4-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid is unique due to the presence of two thiophene rings, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors.
Properties
IUPAC Name |
3-[4-(thiophene-2-carbonylamino)phenoxy]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4S2/c18-15(13-2-1-8-22-13)17-10-3-5-11(6-4-10)21-12-7-9-23-14(12)16(19)20/h1-9H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJHABKJJVFWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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